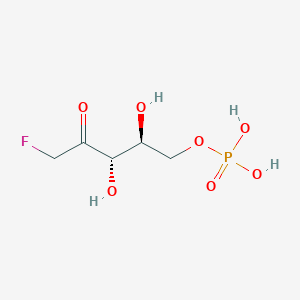
1-Fluoro-1-deoxyribulose-5-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-1-deoxyribulose-5-phosphate (FDRP) is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in biochemical research. FDRP is a fluorinated analog of ribulose-5-phosphate, which is an important intermediate in the Calvin cycle of photosynthesis. FDRP has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
1-Fluoro-1-deoxyribulose-5-phosphate acts as a competitive inhibitor of Rubisco, which is the enzyme responsible for fixing CO2 in the Calvin cycle. 1-Fluoro-1-deoxyribulose-5-phosphate binds to the active site of Rubisco, preventing the binding of CO2 and inhibiting the enzyme's activity. 1-Fluoro-1-deoxyribulose-5-phosphate has been shown to be a potent inhibitor of Rubisco, with an inhibition constant (Ki) of 0.2 μM.
Biochemical and Physiological Effects:
1-Fluoro-1-deoxyribulose-5-phosphate has been shown to have a significant effect on the activity of Rubisco and the Calvin cycle. Inhibition of Rubisco by 1-Fluoro-1-deoxyribulose-5-phosphate results in a decrease in CO2 fixation and a reduction in photosynthetic efficiency. 1-Fluoro-1-deoxyribulose-5-phosphate has also been shown to affect the expression of genes involved in the regulation of Rubisco activity and the Calvin cycle.
Avantages Et Limitations Des Expériences En Laboratoire
1-Fluoro-1-deoxyribulose-5-phosphate has several advantages for lab experiments, including its high potency as a Rubisco inhibitor and its ability to selectively inhibit Rubisco without affecting other enzymes. However, 1-Fluoro-1-deoxyribulose-5-phosphate has some limitations, including its high cost and the potential for non-specific binding to other proteins.
Orientations Futures
There are several future directions for research on 1-Fluoro-1-deoxyribulose-5-phosphate, including the development of more efficient synthesis methods, the investigation of 1-Fluoro-1-deoxyribulose-5-phosphate's potential as a herbicide, and the exploration of 1-Fluoro-1-deoxyribulose-5-phosphate's potential as a tool for studying other metabolic pathways. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-Fluoro-1-deoxyribulose-5-phosphate and its potential applications in agriculture and biotechnology.
Conclusion:
In conclusion, 1-Fluoro-1-deoxyribulose-5-phosphate is a synthetic molecule that has significant potential for scientific research applications. Its ability to selectively inhibit Rubisco makes it a valuable tool for studying the Calvin cycle and the regulation of Rubisco activity. While 1-Fluoro-1-deoxyribulose-5-phosphate has some limitations, its high potency and selectivity make it a promising candidate for future research in the fields of agriculture and biotechnology.
Méthodes De Synthèse
1-Fluoro-1-deoxyribulose-5-phosphate can be synthesized using various methods, including the reaction of 1,2,3,4,5-pentachloro-6-fluorocyclohexene with diethyl ethoxymethylenemalonate, followed by hydrolysis and decarboxylation. Another method involves the reaction of 1,2,3,4,6-pentachloro-5-fluorocyclohexene with diethyl ethoxymethylenemalonate, followed by hydrolysis and decarboxylation. Both methods result in the formation of 1-Fluoro-1-deoxyribulose-5-phosphate with high yields.
Applications De Recherche Scientifique
1-Fluoro-1-deoxyribulose-5-phosphate has numerous scientific research applications, including its use as a tool for studying the Calvin cycle of photosynthesis. 1-Fluoro-1-deoxyribulose-5-phosphate has been used to investigate the role of ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) in the Calvin cycle, as well as the mechanism of CO2 fixation. 1-Fluoro-1-deoxyribulose-5-phosphate has also been used to study the regulation of Rubisco activity and the effect of environmental factors on Rubisco activity.
Propriétés
Numéro CAS |
131612-92-5 |
|---|---|
Nom du produit |
1-Fluoro-1-deoxyribulose-5-phosphate |
Formule moléculaire |
C5H10FO7P |
Poids moléculaire |
232.1 g/mol |
Nom IUPAC |
[(2S,3S)-5-fluoro-2,3-dihydroxy-4-oxopentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H10FO7P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-5,8-9H,1-2H2,(H2,10,11,12)/t4-,5+/m0/s1 |
Clé InChI |
XQHSLGTXOCNQIE-CRCLSJGQSA-N |
SMILES isomérique |
C([C@@H]([C@@H](C(=O)CF)O)O)OP(=O)(O)O |
SMILES |
C(C(C(C(=O)CF)O)O)OP(=O)(O)O |
SMILES canonique |
C(C(C(C(=O)CF)O)O)OP(=O)(O)O |
Synonymes |
1-FDRP 1-fluoro-1-deoxyribulose-5-phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)
![5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B237481.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B237489.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B237499.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B237501.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B237515.png)